molecular formula C9H6BrNO2 B011587 7-Bromo-5-methylindoline-2,3-dione CAS No. 108938-16-5

7-Bromo-5-methylindoline-2,3-dione

Cat. No.: B011587
CAS No.: 108938-16-5
M. Wt: 240.05 g/mol
InChI Key: NPDJRIGMWAQKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

7-Bromo-5-methyl-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

  • IMP Deaminase Inhibition : It acts as an inhibitor of inosine monophosphate (IMP) deaminase, reducing viral load in HIV patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-1H-indole-2,3-dione typically involves the bromination of 5-methylindole-2,3-dione. One common method includes treating 5-methylindole-2,3-dione with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDJRIGMWAQKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346371
Record name 7-Bromo-5-methylindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108938-16-5
Record name 7-Bromo-5-methylindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108938-16-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 8.0 g of 5-methylisatin in 200 ml of acetic acid was added dropwise a solution of 3.3 ml of bromine in 50 ml of acetic acid with stirring at room temperature, and the mixture was heated at 50° C. for 16 hours. The reaction mixture was concentrated under reduced pressure, and the residue was recrystallized from methanol-hexane to obtain 11.4 g of 7-bromo-5-methylisatin having a melting point of 176°-180° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-methylindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
7-Bromo-5-methylindoline-2,3-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-Bromo-5-methylindoline-2,3-dione
Reactant of Route 4
Reactant of Route 4
7-Bromo-5-methylindoline-2,3-dione
Reactant of Route 5
Reactant of Route 5
7-Bromo-5-methylindoline-2,3-dione
Reactant of Route 6
7-Bromo-5-methylindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.